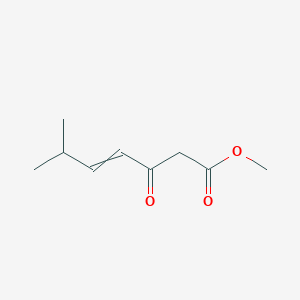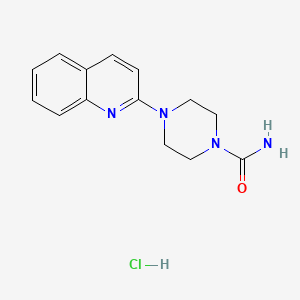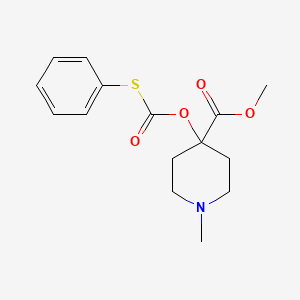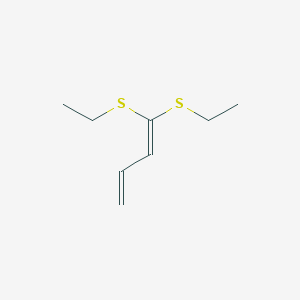
Methyl 6-methyl-3-oxohept-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-methyl-3-oxohept-4-enoate is an organic compound with the molecular formula C9H14O3. It is a derivative of heptenoate, characterized by the presence of a methyl group and a keto group on the heptenoate backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 6-methyl-3-oxohept-4-enoate can be synthesized through a multi-step reaction process. One common method involves the use of methyl acetoacetate as a starting material. The synthetic route typically includes the following steps :
Stage 1: Methyl acetoacetate is treated with sodium hydride in tetrahydrofuran at 0°C for 30 minutes under an inert atmosphere.
Stage 2: The resulting mixture is then reacted with n-butyllithium in tetrahydrofuran and hexane at 0°C for another 30 minutes.
Stage 3: Allyl bromide is added dropwise to the mixture at 0°C, and the reaction is allowed to warm up to room temperature and stirred for 2 hours.
The reaction is quenched by adding a saturated aqueous ammonium chloride solution, and the organic solvent is removed under reduced pressure. The residue is extracted with ethyl acetate, and the combined organic layers are washed with saturated aqueous sodium chloride solution. The organic layers are dried over magnesium sulfate, filtered, and concentrated to afford the crude product, which is then purified by distillation .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-methyl-3-oxohept-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Esters, amides, and other substituted products
Aplicaciones Científicas De Investigación
Methyl 6-methyl-3-oxohept-4-enoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of methyl 6-methyl-3-oxohept-4-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. The keto group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-oxohept-6-enoate
- Methyl 3-oxohept-6-ynoate
- Methyl 3-oxo-6-octenoate
Uniqueness
Methyl 6-methyl-3-oxohept-4-enoate is unique due to the presence of a methyl group at the sixth position and a keto group at the third position on the heptenoate backbone. This unique structure imparts distinct reactivity and properties compared to other similar compounds .
Propiedades
Número CAS |
103002-65-9 |
|---|---|
Fórmula molecular |
C9H14O3 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
methyl 6-methyl-3-oxohept-4-enoate |
InChI |
InChI=1S/C9H14O3/c1-7(2)4-5-8(10)6-9(11)12-3/h4-5,7H,6H2,1-3H3 |
Clave InChI |
PBWCPONKXKBGFC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C=CC(=O)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(Dodecanoyloxy)(dioctyl)stannyl]oxy}-4-oxobut-2-enoic acid](/img/structure/B14329529.png)


![Bicyclo[10.1.0]tridecan-1-ol](/img/structure/B14329547.png)


![{Methylenebis[(3,5-dimethyl-1H-pyrazole-4,1-diyl)]}dimethanol](/img/structure/B14329580.png)
![1,3-Benzodioxol-5-ol, 6-[1-(3,4,5-trimethoxyphenyl)ethyl]-](/img/structure/B14329585.png)
![N-(4-Chloro-3-nitrophenyl)-3-[(naphthalen-2-yl)oxy]propanamide](/img/structure/B14329588.png)



silane](/img/structure/B14329610.png)

